6-Chloroimidazo[1,2-a]pyrazine
Overview
Description
6-Chloroimidazo[1,2-a]pyrazine is a fused N-heterocyclic compound that has garnered significant interest in pharmaceutical and agrochemical research. This compound is known for its unique physicochemical and medicinal properties, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
It is known that this compound is used in the development of organometallic reactions for the regioselective functionalization of the underexplored fused n-heterocycle imidazo[1,2-a]pyrazine .
Mode of Action
6-Chloroimidazo[1,2-a]pyrazine interacts with its targets through a process of regioselective metalations using TMP-bases . This interaction results in the formation of zinc and magnesium intermediates . After quenching with various electrophiles, this leads to the creation of polyfunctionalized imidazopyrazine heterocycles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the creation of polyfunctionalized imidazopyrazine heterocycles . These heterocycles could potentially be used in pharmaceutical and agrochemical research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloroimidazo[1,2-a]pyrazine typically involves regioselective metalation using bases such as 2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride and 2,2,6,6-tetramethylpiperidyl zinc magnesium chloride lithium chloride. These intermediates are then quenched with various electrophiles to yield polyfunctionalized imidazopyrazine derivatives . Additionally, nucleophilic additions at position 8 and selective Negishi cross-couplings are employed to further functionalize this heterocycle .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of regioselective metalation and subsequent functionalization with electrophiles suggests that scalable synthetic routes could be developed based on these laboratory methods .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine substituent at position 6 can be readily substituted with other groups.
Nucleophilic Additions: Nucleophilic additions at position 8 are common.
Cross-Coupling Reactions: Selective Negishi cross-couplings are used to introduce various substituents.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are polyfunctionalized imidazopyrazine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrazine has found applications in several scientific research fields:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused N-heterocycle with similar applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Similar in structure and used in pharmaceutical research.
Pyrazolo[1,5-a]pyrimidine: Another related compound with applications in drug discovery.
Uniqueness
6-Chloroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the ability to undergo regioselective functionalization, making it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXEVLXAHFMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511229 | |
Record name | 6-Chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-23-0 | |
Record name | 6-Chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloroimidazo[1,2-a]pyrazine a valuable building block for synthesizing diverse compounds?
A1: this compound possesses a chlorine atom at the 6th position, making it susceptible to substitution reactions. The research demonstrates the use of calculated pKa values and N-basicities to achieve regioselective metalation of this compound using TMP-bases like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl []. These organometallic intermediates (zinc and magnesium) can then react with various electrophiles, allowing the introduction of diverse functional groups at specific positions on the imidazo[1,2-a]pyrazine scaffold. This regioselective functionalization is crucial for creating structurally diverse libraries of compounds for drug discovery and other applications.
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